molecular formula C11H16FN3S2 B024364 FP-Tztp CAS No. 424829-90-3

FP-Tztp

Cat. No.: B024364
CAS No.: 424829-90-3
M. Wt: 273.4 g/mol
InChI Key: NQKPPQNBFQLLIZ-UHFFFAOYSA-N
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Description

This compound is primarily used in positron emission tomography (PET) scans to study neurological disorders such as Alzheimer’s disease . The ability of FP-Tztp to selectively bind to the M2 receptor makes it a valuable tool in neuroscience research.

Mechanism of Action

Target of Action

FP-Tztp, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a radiolabeled compound that preferentially binds to the M2 muscarinic receptor . The M2 muscarinic receptor is a subtype of muscarinic acetylcholine receptors, which play a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound interacts with its target, the M2 muscarinic receptor, by binding to it . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Biochemical Pathways

The binding of this compound to the M2 muscarinic receptors impacts the cholinergic neurotransmitter system . This system is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia . .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid uptake in the brain, with blood-to-brain delivery constants (K1) values of 0.4 to 0.6 mL·min-1·mL-1 in gray matter . The tracer kinetics and distribution volumes (V) of this compound have been characterized using positron emission tomography (PET) and a metabolite-corrected arterial input function .

Result of Action

The binding of this compound to M2 receptors can be visualized using PET imaging, providing a measure of the density and function of M2 receptors . This has potential implications for studying conditions like Alzheimer’s disease, where a substantial reduction of M2 receptors has been observed .

Biochemical Analysis

Biochemical Properties

FP-Tztp has shown preferential binding to the M2 muscarinic receptor . This selectivity is not due to ATP-dependent mechanisms . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Cellular Effects

This compound has been studied in Chinese hamster ovarian cells expressing the five subtypes of human muscarinic receptor . The off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that this compound may have different effects on cells depending on the distribution of muscarinic receptor subtypes.

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its binding to the M2 muscarinic receptor . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may contribute to its M2 selectivity .

Temporal Effects in Laboratory Settings

In vitro off-rate studies from rat brain tissue showed that the off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that the effects of this compound may change over time in a laboratory setting, depending on the distribution of M2 receptors.

Metabolic Pathways

It is known that this compound interacts with the muscarinic acetylcholine neurotransmitter system , which is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia .

Transport and Distribution

It is known that this compound has high affinity to muscarinic M2 receptors in vivo in the rhesus monkey .

Subcellular Localization

Given its interaction with the muscarinic acetylcholine neurotransmitter system , it is likely that this compound is localized to areas of the cell where these receptors are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FP-Tztp involves a multi-step process. Initially, the radiolabeling of propyl ditosylate with fluorine-18 is performed to produce [18F]fluoropropyl tosylate. This intermediate is then alkylated onto a sulfide to form the thioalkyl chain of this compound . The optimal radiolabeling conditions include a total flow rate of 40 mL/min and a temperature of 190°C, resulting in a radiochemical yield of 26% with high radiochemical purity .

Industrial Production Methods

Industrial production of this compound typically employs continuous-flow microfluidics, which offers advantages such as reduced reagent consumption, shorter reaction times, and higher radiochemical yields compared to traditional batch synthesis methods . This technique is particularly beneficial for producing radiotracers like this compound, where high purity and specific activity are crucial.

Chemical Reactions Analysis

Types of Reactions

FP-Tztp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-Fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (FP-TZTP)
  • 3-(3-Propylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (P-TZTP)
  • 3-(3-(3-Trifluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (F3P-TZTP)

Uniqueness

This compound is unique due to its high selectivity for the M2 receptor subtype, which is not as pronounced in other similar compounds . This selectivity makes this compound particularly valuable for studying neurological disorders where M2 receptor density is altered, such as Alzheimer’s disease .

Properties

IUPAC Name

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPPQNBFQLLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435762
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424829-90-3
Record name FP-TZTP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FP-TZTP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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